molecular formula C7H10N2 B098787 2-Methyladiponitrile CAS No. 16525-39-6

2-Methyladiponitrile

Cat. No.: B098787
CAS No.: 16525-39-6
M. Wt: 122.17 g/mol
InChI Key: SBDSWNLTVOAIPQ-UHFFFAOYSA-N
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Description

2-Methyladiponitrile: is an organic compound with the molecular formula C7H10N2 . It is also known by its IUPAC name, 2-methylhexanedinitrile . This compound is a dinitrile, meaning it contains two cyano groups (-CN) attached to a six-carbon chain with a methyl group substitution at the second carbon. It is used in various chemical processes and has applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyladiponitrile can be synthesized through several methods. One common method involves the hydrocyanation of butadiene, where butadiene reacts with hydrogen cyanide in the presence of a catalyst to form adiponitrile. This is followed by methylation to introduce the methyl group at the second carbon position. Another method involves the electrochemical hydrodimerization of acrylonitrile, which is a greener process using water-based electrolytes and renewable electricity sources .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrocyanation of butadiene due to its efficiency and scalability. The process requires careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyladiponitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Methyladipic acid.

    Reduction: 2-Methylhexanediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyladiponitrile has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Methyladiponitrile involves its interaction with various molecular targets and pathways. In biological systems, nitriles can be hydrolyzed by nitrilase enzymes to form corresponding carboxylic acids and ammonia. This hydrolysis reaction is crucial for the detoxification and metabolism of nitriles in living organisms. The cyano groups in this compound can also participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

    Adiponitrile: Similar structure but without the methyl group substitution.

    Methylglutaronitrile: Similar structure with a different position of the methyl group.

    Hexanedinitrile: Similar structure but without any methyl group substitution.

Uniqueness: 2-Methyladiponitrile is unique due to the presence of the methyl group at the second carbon position, which can influence its reactivity and physical properties. This substitution can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

2-methylhexanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-7(6-9)4-2-3-5-8/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDSWNLTVOAIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302081
Record name 2-Methyladiponitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16525-39-6
Record name 2-Methyladiponitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyladiponitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyladiponitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZB8JG6BDX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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